molecular formula C18H17F3N2O3S B2485060 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide CAS No. 2034389-50-7

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

Cat. No.: B2485060
CAS No.: 2034389-50-7
M. Wt: 398.4
InChI Key: DYKPVDWCNVCBEN-UHFFFAOYSA-N
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Description

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound that features a tetrahydrothiophene ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the trifluoromethoxybenzyl group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl halide reacts with a suitable nucleophile.

    Formation of the isonicotinamide moiety: This can be synthesized through the reaction of isonicotinic acid with amines or amides under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is unique due to the combination of its structural features, which include a tetrahydrothiophene ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKPVDWCNVCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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